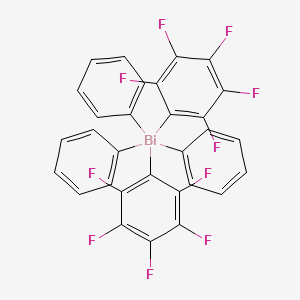
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane is an organobismuth compound characterized by the presence of pentafluorophenyl and triphenyl groups attached to a central bismuth atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane typically involves the reaction of triphenylbismuth with pentafluorophenyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
While the industrial production methods for this compound are not extensively documented, it is likely that similar synthetic routes are scaled up for larger production. This would involve optimizing reaction conditions to maximize yield and minimize impurities, as well as implementing purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state bismuth compounds.
Reduction: Reduction reactions can convert the bismuth center to a lower oxidation state.
Substitution: The pentafluorophenyl and triphenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or nitric acid for oxidation, and reducing agents like sodium borohydride for reduction. Substitution reactions may involve halogenating agents or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield bismuth(V) compounds, while reduction could produce bismuth(III) species. Substitution reactions can result in a variety of functionalized bismuth compounds.
Applications De Recherche Scientifique
Bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis, particularly in reactions requiring a strong Lewis acid.
Biology: The compound’s unique properties make it a candidate for studying bismuth’s biological interactions and potential therapeutic applications.
Medicine: Research is ongoing into the use of bismuth compounds in pharmaceuticals, particularly for their antimicrobial properties.
Industry: The compound’s stability and reactivity make it useful in various industrial processes, including materials science and electronics.
Mécanisme D'action
The mechanism by which bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane exerts its effects is primarily through its role as a Lewis acid. The bismuth center can accept electron pairs from other molecules, facilitating various chemical reactions. The pentafluorophenyl and triphenyl groups enhance the compound’s stability and reactivity by providing electron-withdrawing effects and steric protection.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(pentafluorophenyl)borane: Known for its strong Lewis acidity and stability, this compound is used in similar applications, particularly in catalysis and organic synthesis.
Bis(pentafluorophenyl)borane: Another strong Lewis acid, used in hydroboration and other reactions requiring high reactivity.
Triphenylbismuth: A precursor to bis(pentafluorophenyl)(triphenyl)-lambda~5~-bismuthane, used in various organic transformations.
Uniqueness
This compound is unique due to the combination of pentafluorophenyl and triphenyl groups, which provide a balance of stability and reactivity. This makes it particularly useful in applications requiring a strong yet stable Lewis acid.
Propriétés
Numéro CAS |
111210-36-7 |
|---|---|
Formule moléculaire |
C30H15BiF10 |
Poids moléculaire |
774.4 g/mol |
Nom IUPAC |
bis(2,3,4,5,6-pentafluorophenyl)-triphenylbismuth |
InChI |
InChI=1S/2C6F5.3C6H5.Bi/c2*7-2-1-3(8)5(10)6(11)4(2)9;3*1-2-4-6-5-3-1;/h;;3*1-5H; |
Clé InChI |
KRGOTGAUVHEMRJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[Bi](C2=CC=CC=C2)(C3=CC=CC=C3)(C4=C(C(=C(C(=C4F)F)F)F)F)C5=C(C(=C(C(=C5F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triphenyl[phenyl(trimethylsilyl)methylidene]-lambda~5~-phosphane](/img/structure/B14328980.png)
![1-[5-Chloro-2-(methoxycarbonyl)phenyl]-2-diazonioethen-1-olate](/img/structure/B14328986.png)
![Ethanol, 2,2'-[(9-anthracenylmethyl)imino]bis-](/img/structure/B14328987.png)

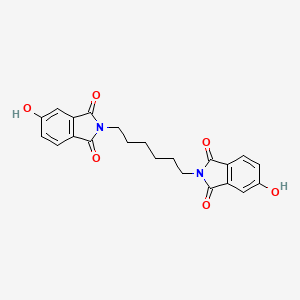
![4-{[(1H-Indazol-5-yl)amino]methyl}benzoic acid](/img/structure/B14329014.png)
![2-[(Trimethylgermyl)methyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14329024.png)
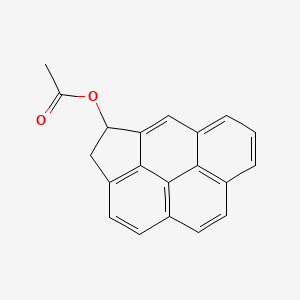
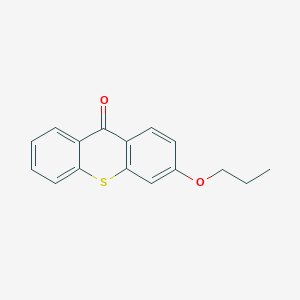

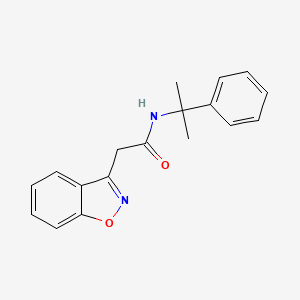
![Dodecahydrocyclododeca[c]furan-1,1,3,3-tetracarbonitrile](/img/structure/B14329065.png)

![[[(E)-3-methoxy-3-oxoprop-1-enyl]amino]-trimethylazanium;bromide](/img/structure/B14329071.png)
